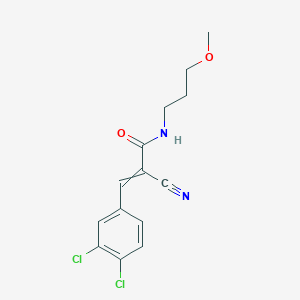
2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which breaks down endocannabinoids in the body. This compound has shown promising results in preclinical studies for the treatment of various diseases, including pain, inflammation, and anxiety.
Mechanism of Action
2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide works by inhibiting the enzyme 2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are natural compounds that have analgesic and anti-inflammatory effects. By inhibiting 2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide, 2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide increases the levels of endocannabinoids in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines in animal models of inflammation, suggesting that it has anti-inflammatory effects. Additionally, it has been found to reduce the levels of pain-related molecules in animal models of pain, suggesting that it has analgesic effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide in lab experiments is its potency as an inhibitor of 2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide. This allows for the use of lower concentrations of the compound, reducing the risk of toxicity. However, one limitation of using this compound is that it may have off-target effects, which could complicate the interpretation of results.
Future Directions
There are several future directions for the study of 2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide. One area of research is the development of more potent and selective 2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide inhibitors. Additionally, there is a need for further studies to determine the safety and efficacy of this compound in humans. Finally, there is a need for studies to investigate the potential therapeutic applications of this compound in other diseases, such as cancer and neurodegenerative disorders.
Synthesis Methods
The synthesis of 2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide involves the reaction of 3,4-dichloroaniline with 3-methoxypropylamine to form the intermediate 3,4-dichloro-N-(3-methoxypropyl)aniline. This intermediate is then reacted with acrylonitrile in the presence of a base to form the final product.
Scientific Research Applications
2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to be effective in reducing pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. Additionally, it has been found to have anxiolytic effects in preclinical models of anxiety.
properties
IUPAC Name |
2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-20-6-2-5-18-14(19)11(9-17)7-10-3-4-12(15)13(16)8-10/h3-4,7-8H,2,5-6H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMMAZRWXNSVFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=CC1=CC(=C(C=C1)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




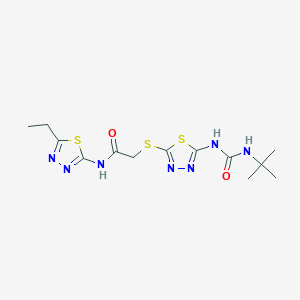
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2476799.png)

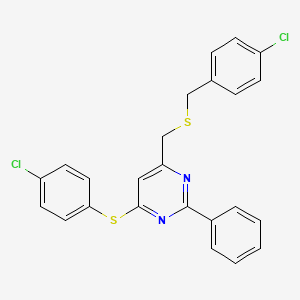
![7-bromo-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2476805.png)
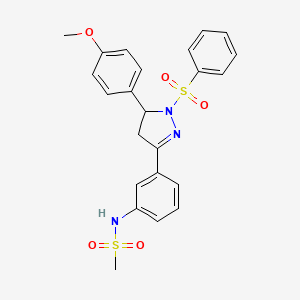
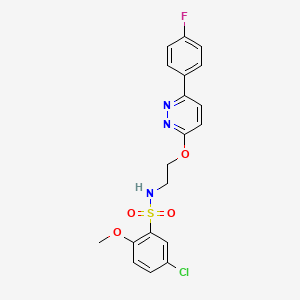
![3-[(4-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2476808.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dimethylphenyl)(methyl)amino]acetamide](/img/structure/B2476811.png)
![4-(4-fluorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2476812.png)